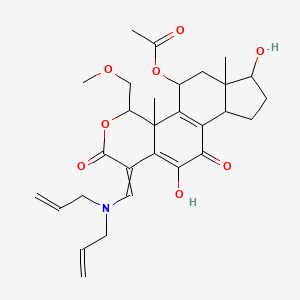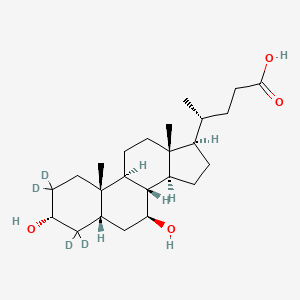
Ursodeoxycholic-2,2,4,4-D4 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursodeoxycholic-2,2,4,4-D4 acid is a deuterium-labeled version of Ursodeoxycholic acid . It is a secondary bile acid that is produced from the transformation of (cheno)deoxycholic acid by intestinal bacteria . It plays a crucial role in maintaining the integrity of the intestinal barrier and is essential for lipid metabolism .
Synthesis Analysis
Ursodeoxycholic-2,2,4,4-D4 acid is a secondary bile acid formed via the transformation of (cheno)deoxycholic acid by intestinal bacteria . It is a hydrophilic dihydroxy bile acid .Molecular Structure Analysis
The molecular formula of Ursodeoxycholic-2,2,4,4-D4 acid is C24H36D4O4 . The molecular weight is 396.60 .Physical And Chemical Properties Analysis
Ursodeoxycholic-2,2,4,4-D4 acid is a solid substance with a white to off-white color . It has a molecular weight of 396.60 .Applications De Recherche Scientifique
Treatment of Cholestatic Liver Disorders : Ursodeoxycholic acid is used predominantly for treating cholestatic liver disorders due to its cytoprotective, anti‐apoptotic, immunomodulatory, and choleretic effects. It prolongs survival in primary biliary cirrhosis and improves biochemical parameters in various other cholestatic disorders (Trauner & Graziadei, 1999).
Immunomodulatory Effects : Ursodeoxycholic acid has been recognized for its effectiveness in treating primary biliary cirrhosis from biochemical and physiological aspects, supporting its use as a beneficial therapeutic agent (Yoshikawa et al., 1992).
Symptomatic Treatment in Incomplete Responders : For primary biliary cirrhosis patients who show incomplete response to ursodeoxycholic acid therapy, methotrexate has been used for symptomatic treatment, addressing issues like fatigue and pruritus (Babatin, Sanai, & Swain, 2006).
Mechanisms of Action and Therapeutic Use : The action of ursodeoxycholic acid in cholestatic liver diseases involves protection of cholangiocytes, stimulation of hepatobiliary secretion, and protection against bile acid–induced apoptosis (Paumgartner & Beuers, 2002).
Additive Improvement in Refractory Cases : In cases of primary biliary cirrhosis refractory to ursodeoxycholic acid, bezafibrate has been shown to induce additive improvement (Takeuchi et al., 2011).
Stereoselective Preparation Methods : The stereoselective preparation of ursodeoxycholic acid through electroreduction has been explored, offering a potential application for large-scale production (Huang & Cao, 2015).
Novel Clinical Applications : Beyond its primary use in liver diseases, UDCA has potential applications in hepatitis C virus infection treatment and in ameliorating elevated alanine aminotransferase levels, with ongoing research into its diverse molecular mechanisms and future clinical uses (Ikegami & Matsuzaki, 2007).
Enzymatic Routes for Synthesis : The synthesis of ursodeoxycholic acid via enzymatic routes using specific bacterial enzymes has been investigated, highlighting the complex process required for its production (Eggert, Bakonyi, & Hummel, 2014).
Mécanisme D'action
Target of Action
Ursodeoxycholic-2,2,4,4-D4 acid, a deuterium-labeled form of Ursodeoxycholic acid , primarily targets G-protein coupled bile acid receptor 5 (TGR5, GPCR19) and the farnesoid X receptor (FXR) . These receptors play a crucial role in maintaining the integrity of the intestinal barrier and are essential for lipid metabolism .
Mode of Action
Ursodeoxycholic-2,2,4,4-D4 acid acts as a signaling molecule, exerting its effects by interacting with its targets . It binds to the TGR5 and FXR receptors, triggering a series of biochemical reactions that regulate lipid metabolism and maintain the integrity of the intestinal barrier .
Biochemical Pathways
The interaction of Ursodeoxycholic-2,2,4,4-D4 acid with TGR5 and FXR receptors influences several biochemical pathways. These pathways primarily involve the regulation of lipid metabolism and the maintenance of intestinal barrier integrity . The exact downstream effects of these pathways are complex and depend on various factors, including the specific cellular context and the presence of other signaling molecules.
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles
Result of Action
The interaction of Ursodeoxycholic-2,2,4,4-D4 acid with its targets leads to a variety of molecular and cellular effects. It plays a key role in regulating lipid metabolism and maintaining the integrity of the intestinal barrier . Additionally, it has been found to reduce ACE2 expression, which could potentially be beneficial for reducing SARS-CoV-2 infection .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-QGCKUCIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ursodeoxycholic-2,2,4,4-D4 acid | |
CAS RN |
347841-46-7 |
Source


|
| Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


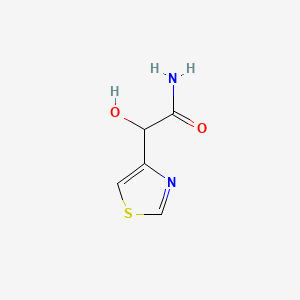
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
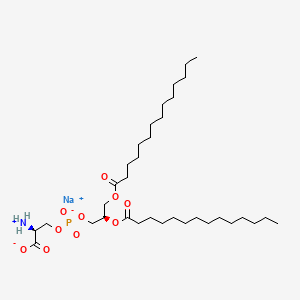
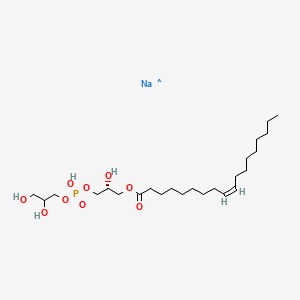
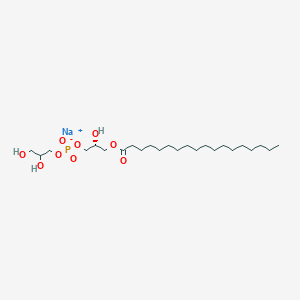

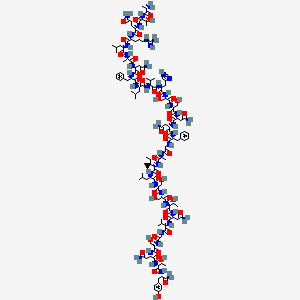
![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)

